PEG4 Linker Length is Optimized for a Subset of Ternary Complex Geometries, Distinct from PEG2
In a study of Retro-2-based PROTACs, the PEG4 linker (derived from a PEG4-dimethanesulfonate synthon) facilitated the degradation of the GSPT1 translation termination factor, a critical neosubstrate. This activity was highly dependent on the PEG linker length. Crucially, the study directly compared PROTACs synthesized with PEG2 and PEG4 linkers and found that only the PEG4-containing construct induced GSPT1 degradation, highlighting that the PEG4 spacer provides a conformational window for productive E3 ligase engagement that is not accessible to the shorter PEG2 variant [1].
| Evidence Dimension | Target Protein Degradation Activity (GSPT1) |
|---|---|
| Target Compound Data | Induced GSPT1 degradation |
| Comparator Or Baseline | PEG2-linked PROTAC analog |
| Quantified Difference | PEG4 linker resulted in degradation, while PEG2 did not |
| Conditions | Retro-2-based PROTAC cellular assays |
Why This Matters
This data demonstrates that the PEG4 spacer (Triethylene glycol dimethanesulfonate) is not a generic replacement for PEG2; its specific length is essential for accessing certain target protein geometries and achieving degradation.
- [1] Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry. 2026. View Source
